Validated Scaffold for SGK1 Inhibitor Optimization: 7.8-Fold Improvement in Potency Over Parent Hit
In a hit-to-lead optimization campaign for novel SGK1 inhibitors, a series of 4-trifluoromethylquinoline derivatives was developed. The initial hit compound H1, which contained a 6-methoxy group on the quinoline core, was used as a baseline. Strategic replacement of the 6-methoxy group with a larger 6-methoxyphenylamine moiety in compound 12f resulted in a potent SGK1 inhibitor with an IC₅₀ of 0.39 μM. This represents a 7.8-fold improvement in potency over the parent compound H1 [1]. This study validates the 6-methoxy-4-(trifluoromethyl)quinoline scaffold (of which the target compound is the direct 2-bromo synthetic precursor) as a privileged starting point for generating highly potent inhibitors when elaborated at the 2-position. Procurement of the 2-bromo intermediate enables internal access to this optimized series.
| Evidence Dimension | SGK1 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 12f (derived from 6-methoxy-4-(trifluoromethyl)quinoline scaffold) IC₅₀ = 0.39 μM |
| Comparator Or Baseline | Compound H1 (6-methoxy-4-(trifluoromethyl)quinoline hit) IC₅₀ = 3.04 μM |
| Quantified Difference | 7.8-fold improvement |
| Conditions | In vitro enzymatic assay |
Why This Matters
Demonstrates that the 2-bromo-6-methoxy-4-(trifluoromethyl)quinoline scaffold is a validated precursor to inhibitors with nanomolar potency, justifying its procurement over simpler bromoquinolines for SGK1-targeted projects.
- [1] Li, C.; Cheng, S.; et al. Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity. European Journal of Medicinal Chemistry 2025, 287, 117336. View Source
